Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N'-beta-D-glucopyranosyl-
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Overview
Description
Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N’-beta-D-glucopyranosyl- is a complex organic compound that combines the properties of thiourea and glucopyranosyl derivatives This compound is known for its unique chemical structure, which includes a thiourea group bonded to a glucopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N’-beta-D-glucopyranosyl- typically involves the reaction of thiourea with a glucopyranosyl derivative under controlled conditions. One common method involves the use of a polar aprotic solvent such as acetone, which acts as a reactant in the reaction, forming interactions with the solute . The reaction is carried out under alkaline conditions, often using a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N’-beta-D-glucopyranosyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N’-beta-D-glucopyranosyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N’-beta-D-glucopyranosyl- involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The glucopyranosyl moiety can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N’-methyl-
- Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N’-(4-methylphenyl)-
Uniqueness
Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N’-beta-D-glucopyranosyl- is unique due to its combination of a thiourea group with a glucopyranosyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications. Compared to similar compounds, it offers enhanced solubility, bioavailability, and the ability to form specific interactions with biological targets.
Properties
CAS No. |
83323-91-5 |
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Molecular Formula |
C13H24N2O6S |
Molecular Weight |
336.41 g/mol |
IUPAC Name |
1-(2-methyl-4-oxopentan-2-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C13H24N2O6S/c1-6(17)4-13(2,3)15-12(22)14-11-10(20)9(19)8(18)7(5-16)21-11/h7-11,16,18-20H,4-5H2,1-3H3,(H2,14,15,22)/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
MALBDFDVJOANIW-KAMPLNKDSA-N |
Isomeric SMILES |
CC(=O)CC(C)(C)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)NC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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